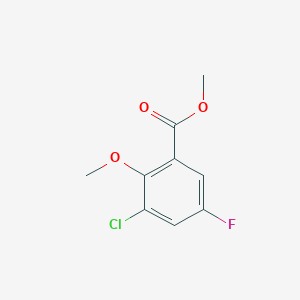

Methyl 3-chloro-5-fluoro-2-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-chloro-5-fluoro-2-methoxybenzoate is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-5-fluoro-2-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-chloro-5-fluoro-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro and fluoro substituents on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium amide (NaNH2) or thiourea, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium is a common oxidizing agent.

Major Products Formed

Scientific Research Applications

Methyl 3-chloro-5-fluoro-2-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-fluoro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity to these targets, while the methoxy group can influence the compound’s solubility and reactivity . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-chloro-4-methoxybenzoate

- Methyl 5-chloro-2-methoxybenzoate

- Methyl 3-fluoro-2-methoxybenzoate

Uniqueness

Methyl 3-chloro-5-fluoro-2-methoxybenzoate is unique due to the specific combination of chloro, fluoro, and methoxy substituents on the benzene ring. This combination imparts distinct chemical and physical properties, such as reactivity and solubility, making it suitable for specific applications in research and industry .

Biological Activity

Methyl 3-chloro-5-fluoro-2-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H8ClFO3 and a molecular weight of approximately 232.62 g/mol. The compound features a methoxy group, a chlorine atom, and a fluorine atom attached to a benzoate structure. The presence of these substituents significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The electron-withdrawing effects of the chlorine and fluorine atoms enhance the compound's reactivity, potentially increasing its binding affinity to specific targets.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, which can be crucial for therapeutic applications.

- Receptor Binding: The structural characteristics allow it to bind effectively to certain receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

- Antimicrobial Activity: Studies have shown that this compound possesses significant antibacterial properties, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects: Its potential to reduce inflammation has been explored, particularly in relation to chronic inflammatory conditions.

- Antitumor Potential: Preliminary studies suggest that it may exhibit antitumor activity, warranting further investigation in cancer research.

Case Studies

-

Antibacterial Study:

- A study evaluated the antibacterial efficacy of this compound against various bacterial strains. Results indicated that it had a minimum inhibitory concentration (MIC) ranging from 30μg/mL to 250μg/mL, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Research:

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | Significant | Specific positioning of halogens |

| Methyl 3-chloro-4-methoxybenzoate | Low | Moderate | Different substitution pattern |

| Methyl 3-chloro-2-methoxybenzoate | High | Low | Variations in methoxy position |

Properties

IUPAC Name |

methyl 3-chloro-5-fluoro-2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c1-13-8-6(9(12)14-2)3-5(11)4-7(8)10/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNJGDRHLWGHNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.